Cas no 512809-55-1 (4-chloro-1-(4-nitrophenyl)methyl-1H-pyrazole)
4-chloro-1-(4-nitrophenyl)methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-1-(4-nitro-benzyl)-1H-pyrazole
- 4-chloro-1-(4-nitrophenyl)methyl-1H-pyrazole
- CS-0268068
- AK-968/41089824
- SCHEMBL15662405
- 4-chloro-1-{4-nitrobenzyl}-1H-pyrazole
- Oprea1_274900
- BBL038273
- AKOS015922241
- KQKCTGBPWUIGFS-UHFFFAOYSA-N
- 4-chloro-1-(4-nitrobenzyl)-1H-pyrazole
- AKOS000307963
- 4-chloro-1-[(4-nitrophenyl)methyl]pyrazole
- DB-426335
- 512809-55-1
- EN300-228305
- 4-chloro-1-[(4-nitrophenyl)methyl]-1H-pyrazole
- STK301618
-
- MDL: MFCD03444369
- Inchi: 1S/C10H8ClN3O2/c11-9-5-12-13(7-9)6-8-1-3-10(4-2-8)14(15)16/h1-5,7H,6H2
- InChI Key: KQKCTGBPWUIGFS-UHFFFAOYSA-N
- SMILES: ClC1C=NN(C=1)CC1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 237.0305042Da
- Monoisotopic Mass: 237.0305042Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 63.6Ų
4-chloro-1-(4-nitrophenyl)methyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 026149-1g |
4-Chloro-1-(4-nitrobenzyl)-1H-pyrazole |
512809-55-1 | 1g |
£210.00 | 2022-03-01 | ||
| Fluorochem | 026149-5g |
4-Chloro-1-(4-nitrobenzyl)-1H-pyrazole |
512809-55-1 | 5g |
£591.00 | 2022-03-01 | ||
| abcr | AB550823-250 mg |
4-Chloro-1-(4-nitrobenzyl)-1H-pyrazole; . |
512809-55-1 | 250MG |
€220.50 | 2022-03-01 | ||
| abcr | AB550823-500 mg |
4-Chloro-1-(4-nitrobenzyl)-1H-pyrazole; . |
512809-55-1 | 500MG |
€294.20 | 2022-03-01 | ||
| abcr | AB550823-1 g |
4-Chloro-1-(4-nitrobenzyl)-1H-pyrazole; . |
512809-55-1 | 1g |
€343.30 | 2022-03-01 | ||
| abcr | AB550823-5 g |
4-Chloro-1-(4-nitrobenzyl)-1H-pyrazole; . |
512809-55-1 | 5g |
€836.30 | 2022-03-01 | ||
| Enamine | EN300-228305-0.05g |
4-chloro-1-[(4-nitrophenyl)methyl]-1H-pyrazole |
512809-55-1 | 95% | 0.05g |
$348.0 | 2024-06-20 | |
| Enamine | EN300-228305-0.1g |
4-chloro-1-[(4-nitrophenyl)methyl]-1H-pyrazole |
512809-55-1 | 95% | 0.1g |
$364.0 | 2024-06-20 | |
| Enamine | EN300-228305-0.25g |
4-chloro-1-[(4-nitrophenyl)methyl]-1H-pyrazole |
512809-55-1 | 95% | 0.25g |
$381.0 | 2024-06-20 | |
| Enamine | EN300-228305-0.5g |
4-chloro-1-[(4-nitrophenyl)methyl]-1H-pyrazole |
512809-55-1 | 95% | 0.5g |
$397.0 | 2024-06-20 |
4-chloro-1-(4-nitrophenyl)methyl-1H-pyrazole Suppliers
4-chloro-1-(4-nitrophenyl)methyl-1H-pyrazole Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 4-chloro-1-(4-nitrophenyl)methyl-1H-pyrazole
4-Chloro-1-(4-Nitrophenyl)methyl-1H-Pyrazole: A Comprehensive Overview
The compound with CAS No. 512809-55-1, known as 4-chloro-1-(4-nitrophenyl)methyl-1H-pyrazole, is a highly specialized organic molecule that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound belongs to the class of pyrazoles, which are five-membered heterocycles containing two nitrogen atoms. The presence of a chlorine atom at the 4-position and a nitrophenylmethyl group at the 1-position introduces unique electronic and structural properties that make it a valuable compound for various applications.
Recent studies have highlighted the potential of 4-chloro-1-(4-nitrophenyl)methyl-1H-pyrazole in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The nitrophenyl group is known for its strong electron-withdrawing properties, which can enhance the bioactivity of the molecule by stabilizing certain reactive intermediates. Additionally, the chlorine atom at the 4-position contributes to the molecule's hydrophobicity, which is crucial for its interaction with biological targets.
One of the most intriguing aspects of this compound is its ability to act as a scaffold for further functionalization. Researchers have explored the substitution patterns on the pyrazole ring to optimize its pharmacokinetic properties. For instance, modifying the substituents on the nitrophenyl group has been shown to significantly alter the compound's solubility and permeability, making it more suitable for oral administration.
In terms of synthesis, 4-chloro-1-(4-nitrophenyl)methyl-1H-pyrazole is typically prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The use of microwave-assisted synthesis has been reported to improve reaction efficiency and yield, making it a more practical approach for large-scale production.
Moreover, this compound has found applications in materials science, particularly in the development of advanced materials with tailored electronic properties. Its ability to form stable coordination complexes with transition metals has made it a promising candidate for use in catalysis and sensor technologies.
The latest research on 4-chloro-1-(4-nitrophenyl)methyl-1H-pyrazole has also focused on its role in green chemistry. By incorporating this compound into biodegradable polymers, scientists have developed environmentally friendly materials that can degrade under specific conditions without releasing harmful byproducts.
In conclusion, 4-chloro-1-(4-nitrophenyl)methyl-1H-pyrazole (CAS No. 512809-55-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers aiming to develop innovative solutions in drug discovery, materials science, and sustainable chemistry.
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